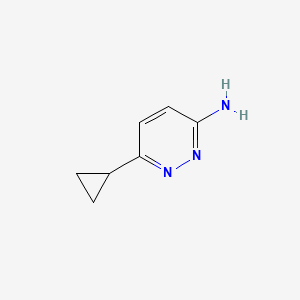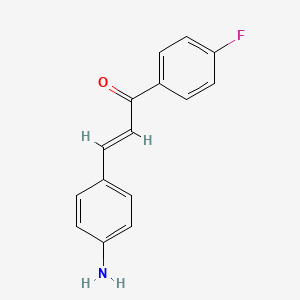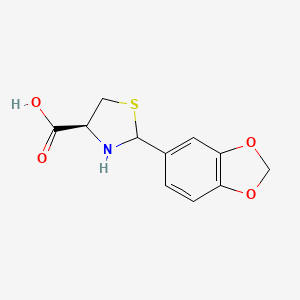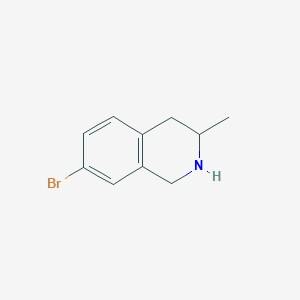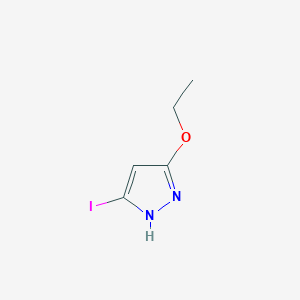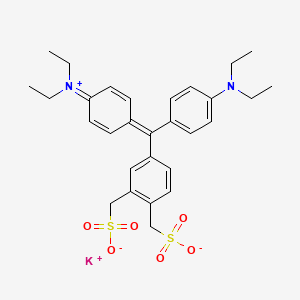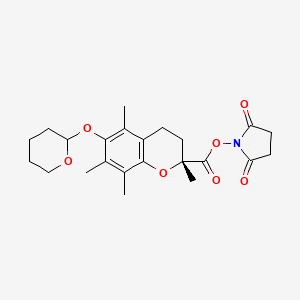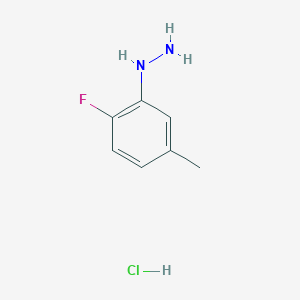![molecular formula C11H17N3O B1437100 3-[Benzyl(methyl)amino]propanohydrazide CAS No. 187834-93-1](/img/structure/B1437100.png)
3-[Benzyl(methyl)amino]propanohydrazide
Descripción general
Descripción
Molecular Structure Analysis
The molecular structure of 3-[Benzyl(methyl)amino]propanohydrazide is represented by the formula C11H17N3O . The structure consists of a benzyl group (C6H5CH2), a methyl group (CH3), an amino group (NH2), a propyl group (C3H7), and a hydrazide group (NH2NH2).Physical And Chemical Properties Analysis
The physical and chemical properties of 3-[Benzyl(methyl)amino]propanohydrazide, such as its melting point, boiling point, and density, are not specified in the available resources .Aplicaciones Científicas De Investigación
Synthesis and Antimicrobial Activity
A series of derivatives containing hydrazide, pyrrole, and chloroquinoxaline moieties were synthesized, demonstrating significant antimicrobial activity against bacteria such as Staphylococcus aureus and fungi like Candida tenuis and Aspergillus niger (Mickevičienė et al., 2015). This indicates the potential for compounds derived from or related to "3-[Benzyl(methyl)amino]propanohydrazide" in the development of new antimicrobial agents.
Anticancer Evaluation
Novel amino acid-(N′-benzoyl) hydrazide and amino acid-(N′-nicotinoyl) hydrazide derivatives were synthesized and evaluated for their antimicrobial activity, with some compounds showing comparable activity to ampicillin against S. aureus and E. coli. This suggests their potential application in antimicrobial therapy and hints at the broader pharmacological capabilities of derivatives of "3-[Benzyl(methyl)amino]propanohydrazide" (Khattab, 2005).
Antioxidant Activity
The antioxidant behavior of compounds related to "3-[Benzyl(methyl)amino]propanohydrazide" has been theoretically studied, showing that some derivatives exhibit potent antioxidant capabilities. These findings could inform the development of new antioxidant agents, highlighting the versatility of this chemical scaffold in therapeutic applications (Ardjani & Mekelleche, 2017).
Synthesis and Biological Activities
The synthesis and biological evaluation of novel arylazopyrazolones substituted with thiazolyhydrazone demonstrated significant antimicrobial activity against various bacteria and fungi. This emphasizes the compound's utility as a foundation for creating agents with broad-spectrum antimicrobial properties (Shah, 2014).
Safety And Hazards
Propiedades
IUPAC Name |
3-[benzyl(methyl)amino]propanehydrazide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3O/c1-14(8-7-11(15)13-12)9-10-5-3-2-4-6-10/h2-6H,7-9,12H2,1H3,(H,13,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWTODVZRZXGXQF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCC(=O)NN)CC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[Benzyl(methyl)amino]propanohydrazide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



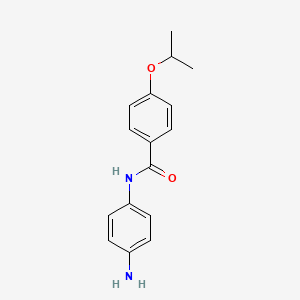
![N-(5-Amino-2-methoxyphenyl)-2-[4-(tert-pentyl)-phenoxy]acetamide](/img/structure/B1437018.png)
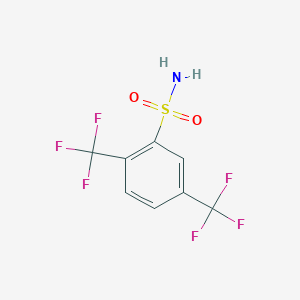
![N-[(5-amino-1,3,4-oxadiazol-2-yl)methyl]-N-methylbenzamide](/img/structure/B1437023.png)
